Product packaging for 1-(2-Phenylquinolin-4-yl)ethanone(Cat. No.:CAS No. 7505-73-9)

1-(2-Phenylquinolin-4-yl)ethanone

Cat. No.: B8799160
CAS No.: 7505-73-9
M. Wt: 247.29 g/mol
InChI Key: OVNIWCRPJILPRK-UHFFFAOYSA-N
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Description

1-(2-Phenylquinolin-4-yl)ethanone is an organic compound with the molecular formula C₁₇H₁₃NO and a molecular weight of 247.29 g/mol . This chemical features a quinoline scaffold, a privileged structure in medicinal chemistry and chemical research due to its diverse biological activities and presence in various pharmacologically active molecules . Quinoline derivatives, such as this compound, are of significant interest for their potential applications as pharmaceuticals and agrochemicals, and they serve as key synthetic building blocks for the development of more complex molecular architectures . Researchers utilize this and related quinoline-based compounds in exploring new therapeutic agents, studying structure-activity relationships, and developing novel materials. The compound is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13NO B8799160 1-(2-Phenylquinolin-4-yl)ethanone CAS No. 7505-73-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7505-73-9

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

1-(2-phenylquinolin-4-yl)ethanone

InChI

InChI=1S/C17H13NO/c1-12(19)15-11-17(13-7-3-2-4-8-13)18-16-10-6-5-9-14(15)16/h2-11H,1H3

InChI Key

OVNIWCRPJILPRK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 1 2 Phenylquinolin 4 Yl Ethanone and Analogous Structures

Classical and Mechanistic Approaches to Quinoline (B57606) Core Construction

The synthesis of the quinoline ring is a well-trodden path in organic chemistry, with several named reactions offering versatile entry points to this heterocyclic system. These methods are fundamental to creating the structural framework of the target molecule.

The Friedländer synthesis is a powerful and direct method for obtaining quinoline derivatives. wikipedia.orgjk-sci.com It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. researchgate.netorganic-chemistry.org

The general mechanism can proceed through two main pathways. The first involves an initial aldol (B89426) addition between the reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation to form the quinoline ring. wikipedia.org

For the synthesis of 1-(2-Phenylquinolin-4-yl)ethanone, a suitable adaptation of the Friedländer synthesis would involve the reaction of a 2-aminoaryl phenyl ketone (like 2-aminobenzophenone) with a 1,3-dicarbonyl compound that can provide the acetyl group at the 4-position. Specifically, reacting 2-aminobenzophenone (B122507) with butan-2,3-dione under solvent-free conditions using Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) has been shown to produce 2-acetyl-4-phenylquinolines in high yields. researchgate.net Similarly, a solvent-free Friedländer approach using poly(phosphoric acid) as a catalyst has been successfully employed to synthesize the analogous compound 1-(4-phenylquinolin-2-yl)propan-1-one from 2-aminobenzophenone and pentan-2,3-dione. nih.govacs.org

Table 1: Examples of Friedländer Synthesis for Phenyl-substituted Acetylquinolines

Reactant 1 Reactant 2 Catalyst/Conditions Product Yield Reference
2-Aminobenzophenone Butan-2,3-dione Eaton's Reagent, 90 °C, solvent-free 2-Acetyl-4-phenylquinoline 96% researchgate.net

The Pfitzinger reaction provides a strategic route to quinoline-4-carboxylic acids, which are valuable precursors for 4-substituted quinolines. wikipedia.orgresearchgate.net The reaction condenses isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgjocpr.com

The mechanism begins with the basic hydrolysis of the amide bond in isatin to form a keto-acid. This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.orgijsr.net To obtain a 2-phenyl derivative, acetophenone (B1666503) is used as the carbonyl component. frontiersin.orgnih.gov The resulting 2-phenylquinoline-4-carboxylic acid can then be subjected to further transformations to introduce the acetyl group at the 4-position, although this requires additional synthetic steps beyond the initial Pfitzinger condensation. This makes the Pfitzinger reaction an indirect, yet powerful, method for accessing the necessary precursors. researchgate.netfrontiersin.org

The Niementowski reaction involves the thermal condensation of anthranilic acids with ketones or aldehydes to produce γ-hydroxyquinoline (quinolin-4-one) derivatives. wikipedia.org When anthranilic acid is heated with acetophenone, for example, 2-phenyl-4-hydroxyquinoline is formed. wikipedia.org

While mechanistically related to the Friedländer synthesis, the high temperatures often required can limit its practicality. wikipedia.org The reaction is believed to start with the formation of a Schiff base, followed by intramolecular condensation. wikipedia.org Although this method primarily yields 4-hydroxyquinolines, these can serve as intermediates. drugfuture.com The hydroxyl group at the 4-position can be converted into a leaving group (e.g., a halide) to allow for the subsequent introduction of the acetyl group via a suitable nucleophilic substitution or cross-coupling reaction. However, recent studies have revisited the reaction of anthranilic acid with β-ketoesters, indicating that under certain conditions, unexpected pyrano[3,2-c]quinoline-2,5-diones can be formed instead of the expected quinolone. arkat-usa.org

Several other classical reactions are pivotal in quinoline synthesis, each offering unique advantages depending on the desired substitution pattern.

Combes Synthesis: This method is particularly useful for preparing 2,4-disubstituted quinolines. wikipedia.org It involves the reaction of an aniline (B41778) with a β-diketone, followed by acid-catalyzed cyclization of the resulting Schiff base intermediate. wikipedia.orgdrugfuture.com Using aniline and benzoylacetone, for instance, could theoretically lead to a 2-phenyl-4-methylquinoline, a close analog of the target structure.

Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com The reaction is typically catalyzed by strong acids and is considered a modification of the Skraup synthesis. wikipedia.orgslideshare.netslideshare.net While highly versatile, controlling the regioselectivity can be challenging, particularly with unsymmetrical unsaturated carbonyls.

Specific Synthetic Routes for this compound Precursors and Related Compounds

Beyond building the quinoline core from acyclic precursors, strategies involving the modification of pre-formed quinoline or quinolinone rings are crucial.

An alternative and powerful strategy begins with a quinolin-2(1H)-one (also known as a carbostyril). These structures can be accessed through various synthetic routes. The key step in this approach is the selective halogenation of the quinolinone ring, followed by further functionalization.

For instance, a 4-hydroxy-quinolin-2(1H)-one can be synthesized and subsequently halogenated at the 4-position using reagents like phosphorus oxychloride (POCl₃) to yield a 4-chloro-quinolin-2(1H)-one. The 2-oxo functionality can then be converted to a 2-chloro group. This di-chloroquinoline derivative becomes a versatile intermediate. The chlorine atom at the 4-position is generally more reactive towards nucleophilic substitution than the one at the 2-position. This allows for the selective introduction of an acetyl group (or a precursor) at C4. Subsequently, the 2-chloro substituent can be replaced with a phenyl group via a Suzuki or other palladium-catalyzed cross-coupling reaction to furnish the final this compound structure. This stepwise approach offers excellent control over the substitution pattern. Recent methods have also explored the direct halogenation of quinoline-4(1H)-ones at the C3-position under electrochemical conditions. organic-chemistry.org

Catalyzed Condensation Reactions with 2-Aminoaryl Ketones and Active Methylene (B1212753) Compounds

The Friedländer heteroannulation is a cornerstone in quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). nih.govyoutube.com This reaction is one of the most direct and versatile methods for preparing polysubstituted quinolines. nih.govacs.org The synthesis of a close analog, 1-(4-phenylquinolin-2-yl)propan-1-one, has been successfully achieved via a solvent-free Friedländer synthesis, reacting 2-aminobenzophenone with pentan-2,3-dione in the presence of poly(phosphoric acid) (PPA) as a catalyst at 90°C, yielding the product in 82%.. nih.govacs.org

The efficiency and selectivity of the Friedländer reaction can be significantly enhanced through catalysis. A wide array of catalysts have been explored, including traditional acids, ionic liquids, metal-organic frameworks, and nanocatalysts. nih.gov For instance, Indium(III) triflate (In(OTf)₃) has been identified as a highly effective catalyst for the reaction between 2-aminoarylketones and various active methylene compounds, providing the desired quinolines in high yields (75–92%) under solvent-free conditions. rsc.org Molecular iodine (I₂) at a low loading of 1 mol% has also proven to be a mild and efficient catalyst for this transformation. rsc.org

Table 1: Catalysts in Friedländer Annulation for Quinoline Synthesis

Catalyst Substrates Conditions Yield Reference
Poly(phosphoric acid) (PPA) 2-Aminobenzophenone, Pentan-2,3-dione 90°C, Solvent-free, 1h 82% nih.govacs.org
Indium(III) triflate (In(OTf)₃) 2-Aminoarylketones, β-Ketoesters Solvent-free 75-92% rsc.org
Molecular Iodine (I₂) 2-Aminoarylketones, Active methylene compounds 1 mol% catalyst N/A rsc.org
FeCl₃·6H₂O 2-Aminoarylketones, Active methylene compounds N/A High researchgate.net

This table is interactive and represents selected data from cited research.

Oxidative Coupling Reactions for Carbon-Carbon Bond Formation

Oxidative coupling reactions have emerged as a powerful alternative to traditional cross-coupling methods, often allowing for the direct functionalization of C-H bonds. acs.org These reactions involve the formal removal of two electrons from the reactants, facilitated by an oxidant, to form a new bond. acs.org In the context of quinoline synthesis, these methods can be applied to forge critical carbon-carbon bonds.

While direct oxidative coupling to form the acetyl group at the C4 position of a pre-formed 2-phenylquinoline (B181262) is less commonly documented, related oxidative C-C bond formations on the quinoline scaffold are well-established. For example, aerobic oxidative coupling has been used to synthesize biaryls by functionalizing two unfunctionalized arene substrates, a process that could conceptually be adapted for arylating the quinoline core. core.ac.uk Furthermore, cobalt(III) catalysis has enabled the C-8 selective C–H and C–O coupling of quinoline N-oxides with internal alkynes, demonstrating the potential of transition metals to mediate complex C-H activation and coupling on the quinoline ring system. rsc.org Another approach involves an AlCl₃-mediated C-C bond-forming reaction between 2-chloroquinoline-3-carbonitrile (B1354263) and various indoles to synthesize 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives. nih.gov

Deacetylative Synthesis and Rearrangement Processes

Rearrangement and fragmentation reactions can provide unexpected yet valuable pathways to functionalized quinolines. An interesting example is the unexpected deacetylative synthesis of a 3-hydroxy quinoline derivative from 1-(2-methyl-4-phenylquinolin-3-yl)ethanone. rsc.org This reaction occurred when the starting material was treated with N-Bromosuccinimide (NBS) and a base in the absence of an oxidant, leading to a rearranged hydroxylated product instead of the expected α,β-epoxy ketone. rsc.org

Another relevant rearrangement process in quinoline chemistry is the Claisen acs.orgacs.org-sigmatropic rearrangement. Novel 2-acetoxymethyl quinoline derivatives have been synthesized from the corresponding quinoline N-oxides via a Claisen rearrangement with acetic anhydride. lew.ro This process involves the formation of an intermediate that undergoes the sigmatropic shift to furnish the final product, with microwave irradiation significantly improving reaction times and yields. lew.ro

Chemical Reactivity and Derivatization Strategies for 1 2 Phenylquinolin 4 Yl Ethanone

Functional Group Transformations of the Ethanone (B97240) Moiety

The ethanone group attached to the quinoline (B57606) ring at the 4-position is a key site for various chemical reactions.

Reactions Leading to α,β-Epoxy Ketone Derivatives

The ethanone moiety of quinoline derivatives can be converted to α,β-epoxy ketones. For instance, 1-(2-methyl-4-phenylquinolin-3-yl)ethanone can undergo a modified Darzen reaction. rsc.org This one-pot synthesis occurs under oxidative conditions, involving a cascade sequence of bromination and aldol (B89426) condensation, followed by substitution to yield anti-α,β-epoxy ketones. rsc.org The synthesis of α,β-unsaturated epoxy ketones can also be achieved using a bifunctional sulfonium/phosphonium ylide, which reacts sequentially with two different aldehydes. rsc.orgrsc.org

Intramolecular and Intermolecular Rearrangement Pathways

In the absence of an oxidant, the reaction of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with NBS (N-Bromosuccinimide) and a base can lead to an unexpected deacetylative synthesis, resulting in the formation of a 3-hydroxylated quinoline product through an unusual rearrangement. rsc.org

Modifications of the Quinoline Ring System

The quinoline ring itself is amenable to various modifications, including the introduction of new substituents and reactions at its carbon and nitrogen centers.

Introduction and Exchange of Substituents at Varying Ring Positions

The properties of quinoline-based compounds can be significantly altered by introducing different functional groups at various positions on the ring. For example, the introduction of a fluorine atom at the C6 position has been a significant modification in the development of quinolinone-based drugs. mdpi.com Similarly, a methoxy (B1213986) group at the C8 position can prevent phototoxicity in some fluoroquinolin-4-ones. mdpi.com The substitution pattern around the quinoline ring is crucial for the biological activity of these compounds. orientjchem.org For instance, in some anticancer derivatives, a 6-phenyl and 7-methyl substituent were found to be important for potent activity. orientjchem.org The synthesis of various substituted quinoline analogs, such as 1-(6-chloro-2-methyl-4-phenyl-3-quinol-yl)ethanone and 1-(2-methyl-6-nitro-4-phenyl-3-quinol-yl)ethanone, has been reported. nih.govnih.gov

Nucleophilic and Electrophilic Reactivity at Quinoline Carbon and Nitrogen Centers

A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond, effectively acting as a Lewis base. masterorganicchemistry.com Conversely, an electrophile accepts a pair of electrons. masterorganicchemistry.com The majority of reactions in organic chemistry involve the interaction between a nucleophile and an electrophile. masterorganicchemistry.com The quinoline ring system can undergo both nucleophilic and electrophilic substitution reactions. Quinoline is generally resistant to oxidation due to the delocalization of the lone pair of electrons on the nitrogen atom. orientjchem.org Nucleophilic substitution readily occurs at the 2-position, and if this position is blocked, the reaction proceeds at the 4-position. orientjchem.org The electrophilic sulfur atom in sulfenic acid, for example, is susceptible to nucleophilic attack. nih.gov

Annulation and Fusion to Construct Complex Polycyclic Systems

The 1-(2-phenylquinolin-4-yl)ethanone scaffold can serve as a building block for the synthesis of more complex polycyclic systems. nih.gov Base-mediated cascade reactions, for instance, can lead to the formation of fused ring systems through a series of Michael additions and aldol condensations. nih.gov Such synthetic methodologies that rapidly generate molecular complexity are highly valuable in organic chemistry. nih.gov Diversity-oriented synthesis approaches, such as [4+2] and [3+2] annulations, have been developed to create structurally complex spiro multi-heterocyclic skeletons from related building blocks. mdpi.com

Synthesis of Pyranoquinoline Derivatives

The synthesis of pyranoquinoline derivatives often involves the utilization of quinoline precursors. While direct condensation from this compound is not extensively documented, related methodologies provide insight into potential synthetic pathways. A common approach involves the reaction of 4-hydroxyquinolin-2(1H)-ones with various reagents. For instance, a series of pyrano[3,2-c]quinoline analogues have been synthesized through a one-pot multicomponent condensation of 2,4-dihydroxy-1-methylquinoline, malononitrile, and various aromatic aldehydes. nih.gov This reaction proceeds in the presence of a catalytic amount of triethylamine (B128534) in absolute ethanol. nih.gov

Another strategy involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. nih.govrsc.orgresearchgate.net This reaction can lead to the formation of either pyrano[3,2-c]quinolones or furo[3,2-c]quinolones, depending on the structure of the propargylic alcohol used. nih.govrsc.orgresearchgate.net The synthesis of pyrano[3,2-c]quinolones typically proceeds through a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization. nih.govrsc.orgresearchgate.net Microwave-assisted synthesis has also been employed for the efficient production of pyrano[3,2-c]quinoline-3-carboxylates. rsc.org

A plausible, though not explicitly reported, route to pyranoquinolines from this compound could involve an initial transformation of the acetyl group into a more reactive intermediate that could then undergo cyclization with a suitable partner.

Table 1: Synthesis of Pyranoquinoline Derivatives from Quinoline Precursors

Quinoline PrecursorReagentsCatalyst/ConditionsProductReference
2,4-Dihydroxy-1-methylquinolineMalononitrile, Aromatic aldehydesTriethylamine, Ethanol, Reflux2-Amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile nih.gov
4-Hydroxy-1-methylquinolin-2(1H)-onePropargylic alcoholsYb(OTf)₃, 1,2-DCE, 84 °CPyrano[3,2-c]quinolones nih.govrsc.orgresearchgate.net
4-Hydroxyquinolin-2-onesDiethyl acetylenedicarboxylateAbsolute ethanolPyrano[3,2-c]quinoline-4-carboxylates researchgate.net

Conjugation with Pyrazole (B372694) and Other Heterocyclic Moieties

The synthesis of hybrid molecules that incorporate the quinoline scaffold with other heterocyclic rings, such as pyrazole, is a common strategy in drug discovery. nih.govasianpubs.org Several approaches have been developed for the synthesis of quinoline-pyrazole hybrids. nih.govmdpi.com One method involves the cyclization of chalcones derived from 4-(quinolin-2-yloxy)acetophenone with hydrazine (B178648) derivatives to form pyrazoline-containing quinolines. nih.gov Another approach is the reaction of 2-hydrazinylquinoline with formylpyrazoles or other suitable precursors to yield pyrazole-quinoline conjugates. nih.gov

A pyrazole-promoted three-component reaction has been described for the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones from pyrazole, isatin (B1672199), diketene, and a primary amine in ethanol. nih.gov Although not a direct conjugation, this demonstrates the utility of pyrazole in facilitating the formation of complex quinoline-containing heterocycles. nih.gov

For this compound, conjugation with pyrazole could potentially be achieved by first converting the acetyl group into a chalcone-like intermediate, which could then be reacted with hydrazine or its derivatives to form a pyrazole ring attached to the quinoline core at the 4-position.

Amide and Ester Derivatization via Carboxylic Acid Intermediates

A versatile method for the derivatization of this compound involves its conversion to the corresponding carboxylic acid, 2-phenyl-quinoline-4-carboxylic acid. This transformation can be achieved through various oxidation methods. Once obtained, the carboxylic acid can be readily converted into a wide range of amide and ester derivatives.

The synthesis of 2-phenyl-quinoline-4-carboxylic acid can be accomplished via a Doebner reaction, starting from aniline (B41778), 2-nitrobenzaldehyde, and pyruvic acid. mdpi.comresearchgate.net The resulting carboxylic acid can then be coupled with various amines or alcohols to furnish the corresponding amides and esters. For example, a series of 2-phenyl-quinoline-4-carboxylic acid amides have been synthesized by activating the carboxylic acid with a coupling agent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) followed by reaction with the desired amine. frontiersin.org This approach has been used to synthesize a variety of derivatives, including those with piperazine (B1678402) moieties. nih.gov

This strategy has been employed in the development of novel compounds with potential biological activities. For instance, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were synthesized as potential SIRT3 inhibitors. frontiersin.org Similarly, 2-phenylquinoline-4-carboxylic acid derivatives have been investigated as histone deacetylase (HDAC) inhibitors. frontiersin.orgnih.gov

Table 3: Synthesis of 2-Phenyl-quinoline-4-carboxylic Acid and its Amide Derivatives

Starting MaterialsReaction/ReagentsProductReference
Aniline, 2-Nitrobenzaldehyde, Pyruvic acidDoebner reaction2-(2-Nitrophenyl)quinoline-4-carboxylic acid mdpi.comresearchgate.net
Isatin, Acetophenone (B1666503)Pfitzinger reaction (KOH, EtOH)2-Phenylquinoline-4-carboxylic acid nih.gov
2-Phenylquinoline-4-carboxylic acidTBTU, Et₃N, Amine2-Phenylquinoline-4-carboxamide derivatives frontiersin.org
2-Phenylquinoline-4-carboxylic acidPyrrolidine2-Phenyl-quinoline-4-carboxylic acid pyrrolidide mdpi.com

Photochemical Transformations and Mechanistic Investigations

The photochemistry of quinoline derivatives, particularly those containing a ketone functionality, is a field of interest due to the potential for light-induced reactions to generate novel structures and reactive intermediates. The photochemistry of this compound is likely to be influenced by the presence of both the quinoline ring system and the aryl ketone group.

Photoenolization and Light-Induced Radical Processes

Aromatic ketones with ortho-alkyl groups are known to undergo a characteristic photochemical reaction known as photoenolization. youtube.com Upon absorption of light, the ketone is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. youtube.com This triplet state can then abstract a hydrogen atom from the ortho-alkyl group to form a biradical, which subsequently collapses to form a photoenol. youtube.com This process is often reversible, with the enol tautomerizing back to the ketone.

While this compound does not have an ortho-alkyl group on the phenyl ring of the ketone, the methyl group of the acetyl moiety could potentially participate in a similar process. The photoreduction of aromatic ketones in the presence of a hydrogen donor can lead to the formation of α-hydroxyarylmethyl radicals. rsc.org Photolysis of ketones can also trigger the formation of ketyl radicals, which can initiate further reactions. nih.gov

Photolytic Cleavage and Controlled Rearrangements

The quinoline nucleus itself can undergo photochemical reactions. Light-induced reactions of quinones, which share some structural similarities with the quinoline system, have been extensively studied. rsc.orgrsc.org Irradiation of quinones in the presence of aldehydes can lead to the formation of acylated hydroquinones. nih.gov

More relevant to the quinoline system, some 3-hydroxyquinolones have been shown to undergo visible light-induced CO release. nih.gov This process can proceed through the formation of a diketone intermediate and hydrogen peroxide, which then react further under illumination to release carbon monoxide. nih.govresearchgate.net While this compound does not possess the 3-hydroxy group, this highlights the potential for photochemical cleavage and rearrangement reactions within the quinoline core under specific conditions. Furthermore, photocyclization and fragmentation cascades have been observed in other aromatic ketone systems, leading to the uncaging of aldehydes and ketones. nih.gov

Mechanistic studies often involve trapping of transient intermediates and the use of isotopic labeling to elucidate the reaction pathways. For instance, in the light-induced CO release from 3-hydroxybenzo[g]quinolone, the use of ¹⁸O₂ confirmed the incorporation of oxygen atoms into the final product. nih.govresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the compound's molecular structure, including bond lengths, bond angles, and torsional angles. For 1-(2-Phenylquinolin-4-yl)ethanone, this analysis would definitively confirm the connectivity of the acetyl group at the C4 position and the phenyl group at the C2 position of the quinoline (B57606) core.

Furthermore, X-ray diffraction reveals details about the crystal packing, identifying intermolecular interactions such as hydrogen bonds, π-π stacking, or van der Waals forces that govern the supramolecular architecture in the solid state. mdpi.comresearchgate.net The analysis of a related compound, 1-(4-phenylquinolin-2-yl)propan-1-one, showed an orthorhombic crystal system with the space group P2₁2₁2₁. nih.gov A similar analysis for this compound would yield a detailed crystallographic information file containing parameters like unit cell dimensions, space group, and atomic coordinates.

Despite a thorough search, no published single-crystal X-ray diffraction data for this compound could be located.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. A full NMR characterization of this compound would involve several experiments.

Proton (¹H) and Carbon-13 (¹³C) NMR for Chemical Shift Assignment and Connectivity

¹H NMR: This experiment provides information about the chemical environment, number, and connectivity of protons in the molecule. The spectrum of this compound would be expected to show distinct signals for the methyl protons of the ethanone (B97240) group (likely a singlet in the 2.5-2.8 ppm range), as well as a series of aromatic protons corresponding to the quinoline and phenyl rings. The chemical shifts and splitting patterns (e.g., doublets, triplets, multiplets) of the aromatic protons would be crucial for assigning their specific positions. frontiersin.org

¹³C NMR: This spectrum reveals the number of unique carbon atoms and their electronic environments. Key signals would include the carbonyl carbon of the ketone (expected around 195-200 ppm), and a multitude of signals in the aromatic region (typically 120-160 ppm) for the carbons of the quinoline and phenyl moieties. acgpubs.org

Specific ¹H and ¹³C NMR chemical shift data for this compound are not available in the reviewed literature.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Spin Systems

For a molecule with multiple overlapping aromatic signals, 2D NMR experiments are indispensable for unambiguous assignments. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). It would be used to trace the connectivity of protons within the phenyl ring and within the quinoline ring system, helping to differentiate between the various aromatic signals. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon atom to which it is directly attached (¹J coupling). This provides a direct link between the ¹H and ¹³C spectra, greatly simplifying the assignment of protonated carbons. columbia.edu

No published 2D NMR data (COSY, HSQC, HMBC) for this compound were found.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a characteristic fingerprint that is highly useful for identifying functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The spectrum of this compound would be expected to show several characteristic absorption bands:

C=O Stretch: A strong, sharp peak typically appearing in the range of 1680-1700 cm⁻¹ for an aryl ketone. This would be one of the most prominent features in the spectrum.

C=C and C=N Stretches: Multiple bands in the 1450-1620 cm⁻¹ region corresponding to the aromatic quinoline and phenyl rings.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C-H Bends: Characteristic out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

While FTIR data exists for many related quinoline derivatives, a specific, published FTIR spectrum for this compound could not be located. For comparison, a related compound, 1-(2-methyl-4-phenylquinolin-3-yl)ethanone, shows a strong IR band at 1635 cm⁻¹, indicative of the carbonyl group. rsc.org

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that also measures vibrational frequencies. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, a Raman spectrum would be especially useful for characterizing the vibrations of the aromatic rings and the C-C backbone. Often, vibrations that are weak in FTIR (like symmetric ring breathing modes) are strong in Raman, and vice versa. nih.govacs.org

No experimental Raman spectroscopic data for this compound was found during the literature search.

Mass Spectrometry for Molecular Formula and Fragmentation Patterns

Mass spectrometry serves as a critical analytical tool for the confirmation of the molecular weight and the elucidation of the structural components of this compound. Through various ionization techniques, the molecule is converted into gas-phase ions, which are then separated based on their mass-to-charge ratio, providing a distinct molecular fingerprint.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique utilized to ascertain the purity of this compound and to confirm its identity. In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column before entering the mass spectrometer. The retention time from the gas chromatograph provides an indication of the compound's volatility and interaction with the stationary phase, while the mass spectrometer furnishes a fragmentation pattern that is characteristic of the molecule's structure.

While specific, publicly available GC-MS data for this compound is limited, analysis of structurally similar quinoline derivatives allows for a theoretical prediction of its behavior. The resulting mass spectrum would be expected to show a prominent molecular ion peak corresponding to its molecular weight.

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. For this compound, ESI-MS would likely generate a protonated molecule, [M+H]⁺, which would be observed as the base peak in the spectrum. This technique is instrumental in confirming the molecular weight of the compound with high precision.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion and its fragments with a high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental composition of the molecule, confirming the molecular formula of C₁₇H₁₃NO. For a related compound, (2-phenylquinolin-4-yl) methanone(3,5-diphenyl-1H-pyrazol-1-yl), a base peak at m/z 450.89 was observed in its mass spectrum, corresponding to the molecular ion. This highlights the utility of mass spectrometry in identifying the molecular weights of complex quinoline derivatives.

Technique Expected Observation for this compound
GC-MS A distinct retention time and a characteristic fragmentation pattern with a molecular ion peak.
ESI-MS A prominent protonated molecule peak [M+H]⁺.
HRMS An exact mass measurement confirming the elemental composition of C₁₇H₁₃NO.

Photophysical Characterization for Optical Properties

The photophysical properties of this compound, which dictate its interaction with light, are investigated using UV-Visible absorption and fluorescence spectroscopy. These studies provide insights into the electronic transitions within the molecule and its potential as a luminescent material.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. The resulting spectrum reveals information about the electronic transitions between different energy levels within the molecule. For quinoline derivatives, the absorption spectra typically exhibit bands corresponding to π-π* and n-π* transitions. The phenyl and quinoline moieties in this compound are expected to give rise to complex absorption bands in the UV region. Studies on similar quinoline-based structures have shown absorption maxima that can be influenced by solvent polarity and substituent effects.

Fluorescence Spectroscopy and Quantum Yield Determinations

Fluorescence spectroscopy is employed to study the emission of light from a molecule after it has absorbed light. This technique provides information about the excited state properties of the compound. The fluorescence spectrum, quantum yield, and Stokes shift (the difference between the absorption and emission maxima) are key parameters that characterize the emissive properties of a fluorophore. The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process. While specific fluorescence data for this compound is not widely reported, related quinoline derivatives have been shown to exhibit fluorescence, with their emission properties being sensitive to their molecular structure and environment.

Parameter Significance for this compound
Absorption Maxima (λ_abs) Indicates the wavelengths of light the molecule absorbs to undergo electronic transitions.
Emission Maxima (λ_em) Indicates the wavelength of light the molecule emits from its excited state.
Stokes Shift Provides insight into the energy loss between absorption and emission.
Quantum Yield (Φf) Quantifies the efficiency of the molecule's fluorescence.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict the electronic structure and properties of molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed in conjunction with various basis sets to achieve a balance between computational cost and accuracy.

The initial step in any computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. For analogous quinoline (B57606) derivatives, DFT calculations have been shown to reproduce experimental geometric parameters obtained from X-ray crystallography with a high degree of accuracy. researchgate.netnih.gov In a study on 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, the optimized bond lengths and angles calculated using the B3LYP/6-311G(d,p) level of theory were found to be in excellent agreement with experimental X-ray diffraction data. researchgate.net This concordance between theoretical and experimental values validates the chosen computational methodology and provides confidence in the predicted geometry of 1-(2-Phenylquinolin-4-yl)ethanone.

Table 1: Selected Optimized Geometrical Parameters of a Quinoline Analog

ParameterBond Length (Å) / Bond Angle (°)
C-Cl1.745
C=O1.221
N-C (quinoline)1.313
C-N-C (quinoline)117.8
C-C=O120.5

Note: Data is for the analogous compound 1-(2-chloro-4-phenylquinolin-3-yl)ethanone and is illustrative of typical values for this class of compounds. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the band gap, is a crucial indicator of molecular stability; a larger band gap suggests higher stability and lower chemical reactivity. emerginginvestigators.orgnih.gov

In related quinoline systems, the HOMO is typically localized over the electron-rich regions of the quinoline and phenyl rings, while the LUMO is often distributed over the quinoline ring and the electron-withdrawing acetyl group. researchgate.net This distribution facilitates intramolecular charge transfer from the phenyl and quinoline moieties to the acetyl group. The calculated HOMO-LUMO energy gap for analogous compounds provides insight into their electronic stability and potential for use in electronic applications. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Band Gap of a Quinoline Analog

ParameterEnergy (eV)
EHOMO-6.45
ELUMO-2.31
Band Gap (ΔE)4.14

Note: Data is for the analogous compound 1-(2-chloro-4-phenylquinolin-3-yl)ethanone. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. The MEP surface is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing electron-deficient regions (positive potential), which are targets for nucleophiles.

For quinoline derivatives, the MEP map typically shows the most negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the quinoline ring, indicating these as the primary sites for electrophilic interaction. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the phenyl and quinoline rings exhibit positive potential, making them susceptible to nucleophilic attack. researchgate.net The MEP analysis provides a visual representation of the molecule's reactivity and potential for intermolecular interactions, such as hydrogen bonding. researchgate.netchemrxiv.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization.

Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of experimental infrared (IR) and Raman spectra. The calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, generally show good agreement with experimental data. researchgate.net This correlation allows for a detailed understanding of the vibrational modes of the molecule.

For quinoline derivatives, characteristic vibrational modes include the C=O stretching of the acetyl group, C=N and C=C stretching vibrations of the quinoline ring, and various C-H stretching and bending modes. researchgate.net A thorough analysis of the vibrational spectra, supported by theoretical calculations, provides a spectroscopic fingerprint of the molecule.

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Quinoline Analog

Vibrational ModeExperimental Frequency (cm-1)Calculated Frequency (cm-1)
C=O Stretch16901705
C=N Stretch16151620
C=C Stretch (Aromatic)1580-16001585-1610

Note: Data is for the analogous compound 1-(2-chloro-4-phenylquinolin-3-yl)ethanone and is illustrative. researchgate.net

DFT calculations can also be used to predict the thermodynamic properties of a molecule, such as its heat of formation, entropy, and heat capacity, as a function of temperature. researchgate.net These properties are crucial for understanding the molecule's stability and behavior under different conditions.

Conformational analysis, often performed by systematically rotating key dihedral angles and calculating the corresponding energies, helps to identify the most stable conformers of the molecule. For this compound, the orientation of the phenyl and acetyl groups relative to the quinoline ring would be the primary focus of such an analysis. The results of these calculations provide valuable insights into the molecule's flexibility and the energy barriers between different conformations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules, providing crucial information about their optical and electronic properties. nih.gov While specific TD-DFT studies exclusively on this compound are not prevalent in the literature, analysis of closely related phenylquinoline derivatives provides a robust framework for understanding its expected behavior.

Theoretical studies on similar compounds, such as 1-(2-chloro-4-phenylquinolin-3-yl)ethanone and 1-(4-phenylquinolin-2-yl)propan-1-one, consistently employ hybrid functionals like B3LYP and M06-2X with basis sets such as 6-311G(d,p) or def2-TZVP to predict electronic properties. researchgate.netnih.gov These calculations are fundamental for determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and the energy required for electronic excitation. researchgate.net For these types of molecules, the primary electronic transitions are typically characterized as π → π* transitions, originating from the aromatic quinoline and phenyl rings. chemrxiv.org

By fitting experimental absorption spectra, researchers can extract and compare key parameters with TD-DFT calculations, including the lowest excited state energy (ES1) and the corresponding oscillator strength (fS1). nih.gov For a dataset of 71 organic molecules, the M06-2X functional with the def2-TZVP basis set and a PCM solvent model showed a particularly strong correlation (R² > 0.9) between calculated and experimental values. nih.gov This level of theory is considered a reliable choice for predicting the excited state phenomena in organic molecules. nih.gov

Table 1: Representative TD-DFT Calculation Parameters for Phenylquinoline Derivatives

Parameter Functional/Basis Set Description Reference
HOMO-LUMO Gap B3LYP/6-311++G(d,p) Determines electronic transition energy and chemical reactivity. researchgate.net
Excited State Energy (ES1) M06-2X/def2-TZVP The energy of the first vertical excited state, crucial for optical properties. nih.gov
Oscillator Strength (fS1) M06-2X/def2-TZVP The probability of a given electronic transition, related to absorption intensity. nih.gov
Major Transitions TD-PBE0/def2-TZVP Typically π → π* transitions involving the conjugated aromatic system. chemrxiv.org

This table is illustrative, based on common computational practices for similar molecules.

Studies of Supramolecular Interactions and Crystal Packing

The solid-state arrangement of this compound is dictated by a complex interplay of non-covalent interactions, which collectively stabilize the crystal lattice and define its three-dimensional architecture.

Characterization of Non-Covalent Interactions (e.g., C-H...π, π-π Stacking)

The crystal packing of phenylquinoline derivatives is heavily influenced by weak non-covalent interactions. researchgate.net The presence of multiple aromatic rings (both the quinoline system and the phenyl substituent) makes π-π stacking a dominant feature. These interactions occur when the π-orbitals of adjacent aromatic rings overlap, contributing significantly to the stability of the crystal structure. nih.gov In related structures, π-π stacking interactions involving the quinoline fragments are consistently observed. researchgate.net

Table 2: Common Non-Covalent Interactions in Phenylquinoline Crystal Structures

Interaction Type Description Typical Distance (Å) Reference
π-π Stacking Attraction between parallel aromatic rings. ~3.5 researchgate.netmdpi.com
C-H...π A C-H bond donor interacting with a π-system acceptor. 2.5 - 2.9 (H to ring centroid) nih.gov
C-H...O A C-H bond donor interacting with an oxygen atom (e.g., from a carbonyl group). ~2.6 researchgate.netmdpi.com

Data derived from studies on analogous molecular structures.

Analysis of Halogen-Halogen Short Intermolecular Contacts

Halogen-halogen interactions are a specific type of non-covalent bond that becomes relevant when halogen atoms are present in the molecular structure. nih.gov These contacts are categorized based on their geometry. Type I contacts are characterized by symmetric angles (C-X•••X' angles being roughly equal), while Type II contacts have a geometry where one angle is approximately 180° and the other is around 90°. nih.govresearchgate.net It is now widely accepted that only Type II contacts qualify as true halogen bonds, as they involve the interaction of an electrophilic region on one halogen with a nucleophilic region on another. nih.govresearchgate.net

In the parent compound, this compound, there are no halogen atoms, so these interactions are not present. However, in halogenated derivatives, such as 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, these contacts would be critical to the crystal packing. researchgate.net In the crystal structure of 3,4-dichlorophenol, both Type I and Type II Cl•••Cl contacts were observed to coexist with stronger hydrogen bonds, demonstrating their significance even in the presence of more dominant interactions. researchgate.net

Formation and Stability of Three-Dimensional Supramolecular Networks

In related systems, molecules are often linked into chains or sheets by these weaker forces. For example, in some cocrystals, interactions can create distinct chains that interlock, extending the structure in multiple dimensions. mdpi.com In other cases, a variety of hydrogen bonds can link components into a complex 3D network. mdpi.com The analysis of Hirshfeld surfaces is a powerful tool used to visualize and quantify these intermolecular interactions, helping to understand how molecules pack in a crystal. mdpi.com The formation of these ordered assemblies is a hallmark of crystal engineering, where predictable interaction patterns, or supramolecular synthons, are used to design solid-state architectures. mdpi.com

Advanced Chemical Applications and Material Science Prospects

Quinoline (B57606) Scaffolds in Catalysis and Ligand Design

The rigid framework and the presence of a nitrogen atom make the quinoline ring an exceptional scaffold for the design of ligands and catalysts in organic synthesis. thieme-connect.comresearchgate.net The ease with which the quinoline system can be synthetically modified allows for the fine-tuning of steric and electronic properties, which is crucial for achieving high efficiency and selectivity in catalytic processes. thieme-connect.com

Development of Chiral Ligands and Organocatalysts (e.g., QUINAP, IAN, QUINOX Derivatives)

The 2-phenylquinoline (B181262) core is a key component in several classes of privileged chiral ligands. These ligands, upon coordination with a metal center, create a chiral environment that can induce stereoselectivity in a wide range of chemical transformations.

QUINAP (Quinolylnaphthylphosphine): This class of atropisomeric ligands, characterized by a biaryl axis between a quinoline and a naphthalene (B1677914) ring system, has demonstrated remarkable success in asymmetric catalysis. The steric hindrance and defined geometry of QUINAP and its derivatives are instrumental in achieving high enantioselectivities in reactions such as hydrogenations and hydroformylations. The synthesis of axially chiral QUINAP derivatives has been a subject of significant research, with methods like ketone-catalyzed enantioselective oxidation being developed for their preparation. nih.gov

IAN (Imino-Aryl-Naphthyl) and QUINOX (Quinoline-Oxazoline) Derivatives: The versatility of the quinoline scaffold is further highlighted by its incorporation into other important ligand families. IAN ligands, which feature an imine functional group, and QUINOX ligands, which contain a chiral oxazoline (B21484) ring, are widely used in asymmetric catalysis. The nitrogen atom of the quinoline ring, along with the nitrogen of the second heterocyclic or imine group, acts as a bidentate chelate for metal ions, forming stable and catalytically active complexes. These ligands have been successfully applied in various carbon-carbon bond-forming reactions. thieme-connect.comthieme-connect.com

The development of organocatalysts based on the quinoline framework has also gained significant traction. These small organic molecules can catalyze reactions with high enantioselectivity, offering a metal-free alternative to traditional organometallic catalysts. nih.govacs.org

Applications in Asymmetric Synthesis

The chiral ligands and organocatalysts derived from quinoline scaffolds have found broad applicability in asymmetric synthesis, enabling the production of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and agrochemical industries.

Asymmetric Hydrogenation: Chiral complexes of transition metals like ruthenium and iridium with quinoline-based ligands are highly effective for the asymmetric hydrogenation of various substrates, including ketones and other quinoline derivatives. nih.govpolyu.edu.hk These reactions produce chiral alcohols and tetrahydroquinolines with excellent enantioselectivity.

Carbon-Carbon Bond Formation: Quinoline-based chiral ligands have been extensively used in a variety of asymmetric carbon-carbon bond-forming reactions, such as Diels-Alder reactions, Michael additions, and aldol (B89426) reactions. thieme-connect.comnih.gov The defined chiral pocket created by the ligand around the metal center dictates the facial selectivity of the approaching substrate, leading to the preferential formation of one enantiomer.

Intramolecular Cyclization: Organocatalysts derived from quinoline have been employed to mediate intramolecular cyclization reactions in a stereoselective manner, providing access to complex polycyclic structures with high enantiopurity. acs.org

Fluorescent Properties in Optical Materials and Chemical Sensors

Quinoline and its derivatives often exhibit interesting photophysical properties, including fluorescence. The extended π-conjugated system of the 2-phenylquinoline moiety in 1-(2-Phenylquinolin-4-yl)ethanone suggests its potential use in the development of fluorescent materials and sensors. The fluorescence of quinoline derivatives can be sensitive to their environment, making them excellent candidates for chemosensors.

The interaction of the quinoline nitrogen with metal ions can lead to significant changes in their fluorescence emission, a phenomenon known as chelation-enhanced fluorescence (CHEF) or fluorescence quenching. This property has been exploited to design highly selective and sensitive fluorescent sensors for a variety of metal ions, including Fe³⁺, Al³⁺, and Cu²⁺. nih.govrsc.orgacs.org For instance, a novel quinoline derivative was successfully designed as a fluorescent sensor that exhibited high selectivity and sensitivity for Fe³⁺, even enabling the detection of this ion in biological systems. rsc.org Similarly, other quinoline-based Schiff bases and thiazole (B1198619) derivatives have been developed for the selective detection of metal ions through fluorescence changes. nih.govacs.org

Furthermore, the fluorescence of certain quinoline derivatives can be pH-dependent, allowing for their use as fluorescent pH indicators. rsc.org The protonation or deprotonation of the quinoline nitrogen can alter the electronic structure of the molecule, leading to a shift in the fluorescence emission wavelength or intensity.

Role as Versatile Intermediates in Complex Organic Synthesis

The 2-phenylquinoline skeleton is a common structural motif in many natural products and biologically active compounds. Consequently, substituted 2-phenylquinolines, such as this compound, are valuable intermediates for the synthesis of more complex molecules. The reactivity of the quinoline ring and its substituents allows for a wide range of chemical transformations.

The presence of a carbonyl group in this compound offers a handle for further functionalization. For example, it can undergo reactions typical of ketones, such as reduction to an alcohol, conversion to an imine, or participation in aldol-type condensations. The phenyl and quinoline rings can also be subjected to various electrophilic substitution reactions, allowing for the introduction of additional functional groups.

The synthesis of 2-phenylquinoline itself can be achieved through several methods, including the Doebner-von Miller reaction, the Combes quinoline synthesis, and transition metal-catalyzed cross-coupling reactions. sigmaaldrich.comarsdcollege.ac.inrsc.org The availability of these synthetic routes makes the 2-phenylquinoline scaffold readily accessible for further elaboration into more complex target molecules.

Exploration as Photoremovable Protecting Groups in Chemical Transformations

Photoremovable protecting groups (PPGs), also known as caging groups, are moieties that can be cleaved from a substrate upon irradiation with light. This technology allows for the precise spatial and temporal control over the release of active molecules. Quinoline derivatives have emerged as a promising class of PPGs due to their favorable photochemical properties. researchgate.net

Systematic structural modifications of the quinoline scaffold have been undertaken to enhance their photochemical properties, particularly their two-photon uncaging action cross-section. nih.gov For instance, substitutions at the C4 position of the quinoline ring have been shown to significantly improve the efficiency of photolysis. acs.org Research has led to the development of two-photon excitable PPGs based on the quinoline scaffold with high quantum yields and efficient release of effector molecules. nih.gov

Q & A

Q. What safety protocols are critical when handling reactive intermediates in the synthesis of this compound?

  • Methodology :
  • Hazard Assessment : Review SDS for intermediates (e.g., acyl chlorides: corrosive, moisture-sensitive) .
  • Engineering Controls : Use inert atmosphere (N₂/Ar) and closed-system reactors for exothermic steps.
  • Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.